

# EAPB0503: A Multifaceted Imidazoquinoxaline Derivative with Potent Anti-Cancer and Anti-Parasitic Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EAPB0503  |           |
| Cat. No.:            | B15191385 | Get Quote |

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**EAPB0503**, a novel imidazoquinoxaline derivative and an analog of imiquimod, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides a comprehensive overview of the function and multifaceted mechanism of action of **EAPB0503**, with a particular focus on its applications in oncology and infectious diseases. Data from preclinical studies are summarized, and key experimental methodologies are detailed to facilitate further research and development.

## Introduction

**EAPB0503** is a small molecule that has demonstrated significant potential in the treatment of various malignancies, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML) with NPM1 mutations, and melanoma, as well as parasitic infections such as cutaneous leishmaniasis. Its therapeutic effects are attributed to its ability to modulate multiple cellular pathways, leading to cell cycle arrest, apoptosis, and immune response activation.

# **Mechanism of Action**

The functional effects of **EAPB0503** are underpinned by several distinct molecular mechanisms, which can be broadly categorized into its anti-cancer and anti-parasitic activities.



# **Anti-Cancer Activity**

In the context of oncology, **EAPB0503** exhibits a multi-pronged attack on cancer cells.

A primary mechanism of action for **EAPB0503** is its ability to inhibit microtubule dynamics by binding to the colchicine binding site on  $\beta$ -tubulin.[1] This disruption of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][2][3]















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [EAPB0503: A Multifaceted Imidazoquinoxaline
  Derivative with Potent Anti-Cancer and Anti-Parasitic Activity]. BenchChem, [2025]. [Online
  PDF]. Available at: [https://www.benchchem.com/product/b15191385#what-is-the-function of-eapb0503]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com